molecular formula C15H17N3O3S B2516080 N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide CAS No. 1797004-62-6

N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide

Cat. No.: B2516080
CAS No.: 1797004-62-6
M. Wt: 319.38
InChI Key: UEOJGPVGICFWOX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide is a complex organic compound characterized by the presence of a cyanomethyl group, a cyclohexylsulfanyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(cyclohexylsulfanyl)-5-nitrobenzoic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. For example, the nitro group can undergo reduction to form reactive intermediates that can modify proteins or DNA, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-(phenylsulfonyl)amides: These compounds share the cyanomethyl group and have similar reactivity.

    N-(cyanomethyl)pyridinium chloride: Another compound with a cyanomethyl group, used in different applications.

Uniqueness

N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylsulfanyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(cyanomethyl)-2-cyclohexylsulfanyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c16-8-9-17-15(19)13-10-11(18(20)21)6-7-14(13)22-12-4-2-1-3-5-12/h6-7,10,12H,1-5,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOJGPVGICFWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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